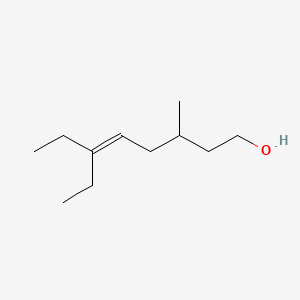
6-Ethyl-3-methyloct-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-methyloct-5-en-1-ol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Perfumery and Flavoring
1. Odorant Composition
6-Ethyl-3-methyloct-5-en-1-ol is primarily utilized in the formulation of fragrances. It is noted for its floral scent profile, reminiscent of lily of the valley, making it suitable for use in perfumes and scented products. However, it has been reported that the compound can exhibit undesirable musty notes when used in certain concentrations, which limits its commercial viability .
2. Mixtures with Isomers
The compound is often used in conjunction with its isomers, such as 6-ethyl-3-methyloct-6-en-1-ol. These mixtures can enhance the overall fragrance profile by balancing out undesirable notes. For instance, a mixture containing both (6E)- and (6Z)-isomers has been explored for its potential to create more appealing scents while minimizing unpleasant odors .
Case Studies and Research Findings
Case Study 1: Perfume Development
A study highlighted the use of this compound in developing a new line of floral perfumes. The research focused on optimizing the concentration of this compound alongside other floral notes to achieve a balanced fragrance. The results indicated that formulations with a higher concentration of this compound produced a more vibrant and fresh scent, appealing to consumer preferences.
Case Study 2: Sensory Evaluation
In another research project, sensory evaluations were conducted to assess consumer reactions to products containing this compound. Participants rated the fragrance as pleasant but noted that certain concentrations led to a perception of mustiness. This feedback prompted further investigation into modifying the formulation by adjusting the ratios of various components to enhance overall acceptability.
Propriétés
Numéro CAS |
26330-64-3 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
6-ethyl-3-methyloct-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h7,10,12H,4-6,8-9H2,1-3H3 |
Clé InChI |
XSFCJNDQFKISFC-UHFFFAOYSA-N |
SMILES |
CCC(=CCC(C)CCO)CC |
SMILES canonique |
CCC(=CCC(C)CCO)CC |
Key on ui other cas no. |
26330-64-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















